molecular formula C9H8ClN3O3 B2497247 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid CAS No. 956449-75-5

4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid

Cat. No.: B2497247
CAS No.: 956449-75-5
M. Wt: 241.63
InChI Key: VTMZXGXVWTYXGP-UHFFFAOYSA-N
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Description

4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H8ClN3O3 and its molecular weight is 241.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

This compound is recognized for its utility in synthesizing a wide range of heterocyclic compounds. For example, its derivatives serve as building blocks in the creation of pyrazolo-imidazoles, thiazoles, spiropyridines, and other heterocycles, demonstrating its versatility in organic synthesis (Gomaa & Ali, 2020). The unique reactivity of such derivatives under mild conditions facilitates the generation of diverse cynomethylene dyes and heterocyclic compounds, highlighting the compound's significant potential in synthetic organic chemistry.

Biological Applications

The biological activities of pyrazole carboxylic acid derivatives, a category to which the compound belongs, are vast. These derivatives exhibit antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties (Cetin, 2020). Their significant scaffold structures in heterocyclic compounds underline the compound's relevance in medicinal chemistry, offering a foundation for developing new therapeutic agents.

Anticancer Potential

The compound's derivatives, through Knoevenagel condensation, are implicated in the generation of molecules showing remarkable anticancer activity (Tokala et al., 2022). These findings suggest the compound's utility in drug discovery, particularly in developing novel anticancer agents targeting various cancer biomarkers.

Antioxidant Properties

Research into isoxazolone derivatives, closely related to the compound , demonstrates significant biological and medicinal properties, including antioxidant activity (Laroum et al., 2019). These properties make the compound and its derivatives valuable for developing therapies aimed at mitigating oxidative stress and related diseases.

Environmental and Safety Considerations

While not directly linked to "4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid," it's worth noting the broader context of safety and environmental implications of similar compounds. For instance, the use and fate of parabens, which share some functional group similarities with the compound of interest, have been extensively studied due to their potential as endocrine disruptors and their ubiquitous presence in aquatic environments (Haman et al., 2015). These aspects underscore the importance of considering the environmental impact and safety profiles of such chemical entities in research and application.

Safety and Hazards

As an organic compound, “4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid” should be handled with care. Avoid prolonged or frequent contact with the compound, avoid inhaling its dust or solution, and store it in a sealed container, away from oxidizing agents and strong acids or bases .

Future Directions

Pyrazole-based compounds have a broad range of chemical and biological properties, making them important in the development of new drugs . Future research could focus on developing novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions .

Properties

IUPAC Name

4-[(4-chloropyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O3/c1-5-7(8(9(14)15)12-16-5)4-13-3-6(10)2-11-13/h2-3H,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMZXGXVWTYXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)CN2C=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.